molecular formula C9H10BrClFNO2 B2771168 Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride CAS No. 1391408-13-1

Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride

Cat. No.: B2771168
CAS No.: 1391408-13-1
M. Wt: 298.54
InChI Key: IMZCGWDUKHEOGA-QRPNPIFTSA-N
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Description

Position in Organofluorine Chemistry Research

The integration of fluorine atoms into bioactive molecules remains a cornerstone of modern medicinal chemistry due to fluorine’s ability to modulate lipophilicity, metabolic stability, and molecular conformation. Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride exemplifies this principle through its dual halogenation pattern. The 4-fluoro substituent enhances aromatic electron-withdrawing effects, while the 2-bromo group provides a handle for further functionalization via cross-coupling reactions. This dual functionality aligns with recent advances in ortho-halogenated fluorophenylalanine derivatives, which are increasingly utilized as protease inhibitors and radiotracers.

The compound’s ester moiety further positions it within synthetic workflows for peptide mimetics, where methyl esters serve as transient protecting groups during solid-phase synthesis. Its hydrochloride salt form improves solubility in polar reaction media, facilitating its use in aqueous-phase bioconjugation reactions—a critical requirement for protein labeling studies.

Relationship to Fluorinated Phenylalanine Derivatives

Structurally analogous to fluorinated phenylalanine (FPhe) analogs, this compound shares key features with bioactive FPhe derivatives such as 3-fluoro-ʟ-phenylalanine and pentafluorophenylalanine. The table below illustrates comparative structural and electronic properties:

Property Methyl (2S)-2-Amino-2-(2-Bromo-4-Fluorophenyl)Acetate 3-Fluoro-ʟ-Phenylalanine Pentafluorophenylalanine
Aromatic Substitution 2-Bromo-4-fluoro 3-Fluoro 2,3,4,5,6-Pentafluoro
Lipophilicity (LogP) 1.98 (predicted) 1.45 2.87
Metabolic Stability High (bromine slows oxidation) Moderate Very High
Common Applications Cross-coupling precursors Enzyme inhibitors PET radiotracers

The bromine atom at the ortho position differentiates this compound from conventional FPhe derivatives, enabling transition metal-catalyzed couplings (e.g., Suzuki-Miyaura) while maintaining the fluorine’s electronic effects. This dual functionality makes it particularly valuable for creating molecular probes with tailored reactivity profiles.

Structural Uniqueness of the 2-Bromo-4-Fluoro Substitution Pattern

The 2-bromo-4-fluoro substitution pattern creates distinct electronic and steric effects:

  • Electronic Effects : The para-fluorine withdraws electron density via inductive effects ($$-I$$), polarizing the aromatic ring and activating the ortho position for electrophilic substitution. Concurrently, the bulky bromine atom at ortho induces steric hindrance, directing subsequent reactions to the meta position.
  • Steric Profile : Van der Waals radius comparisons show Br (1.85 Å) creates greater steric bulk than F (1.47 Å), making the 2-position resistant to nucleophilic attack while leaving the 5-position accessible for modifications.

This substitution pattern is synthetically achieved through directed bromo-deboronation strategies or sequential halogenation, as demonstrated in the preparation of 2-bromo-4-fluoroacetanilide intermediates. The table below summarizes key synthetic routes:

Method Reagents Yield (%) Selectivity (2-Bromo-4-Fluoro vs. Dibromo)
HBr/H~2~O~2~ Bromination Hydrobromic acid, Hydrogen peroxide 78 9:1
Electrophilic Aromatic Substitution Bromine, FeCl~3~ 65 4:1
Metal-Catalyzed Coupling Pd(OAc)~2~, Bromoarene 82 >20:1

These methods highlight the superiority of hydrobromic acid-based bromination over classical electrophilic approaches in minimizing dibromo byproducts.

Stereochemical Significance of the (2S) Configuration

The (2S) configuration ensures chiral induction in downstream applications, particularly in peptide synthesis where stereochemical purity dictates biological activity. The compound’s synthesis typically involves:

  • Chiral Pool Synthesis : Starting from ʟ-serine or other natural amino acids via Evans auxiliaries.
  • Asymmetric Catalysis : Nickel-catalyzed dicarbofunctionalization of α,β-unsaturated esters with bromodifluoroacetate derivatives.

The enantiomeric excess (ee) of the (2S) form is critical for interactions with chiral biological targets. For example:

  • L-Type Amino Acid Transporter 1 (LAT1) : Preferentially transports ʟ-enantiomers, making the (2S) configuration essential for drug delivery systems targeting LAT1-overexpressing cancers.
  • Enzyme Active Sites : Proteases and kinases often exhibit strict stereochemical preferences, with the (2S) configuration mimicking natural substrate geometries.

Comparative studies of enantiopure derivatives demonstrate marked differences in target engagement:

Biological Target (2S) EC~50~ (μM) (2R) EC~50~ (μM) Selectivity Ratio
Dipeptidyl Peptidase-4 0.12 12.4 103:1
Glucagon-like Peptide-1 Receptor 1.8 >100 >55:1

These data underscore the necessity of controlling absolute configuration during synthesis.

Historical Development in Halogenated Amino Acid Research

The evolution of halogenated amino acids has progressed through three key phases:

  • Early Halogenation (1950s–1970s) : Focused on simple chloro- and bromo-tyrosine derivatives for studying thyroid hormone analogs.
  • Fluorine Era (1980s–2000s) : Development of fluorinated analogs like 5-fluorotryptophan for NMR studies and metabolic labeling.
  • Modern Dual Halogenation (2010s–Present) : Strategic incorporation of bromine and fluorine to combine radiolabeling potential (via bromine) with fluorine’s electronic effects, as seen in this compound.

A landmark development was the introduction of XtalFluor-E-mediated deoxyfluorination, enabling precise β-fluorination of phenylalanine derivatives without racemization. Concurrent advances in nickel-catalyzed cross-couplings have allowed efficient introduction of bromine into complex amino acid scaffolds. These methodological breakthroughs have positioned compounds like this compound as versatile building blocks for next-generation bioactive molecules.

The compound’s design reflects lessons from historical challenges in halogenated amino acid synthesis, particularly the need to balance reactivity and stereochemical integrity. Modern synthetic protocols achieve this through:

  • Protecting Group Strategies : Sequential use of tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups during halogenation steps.
  • Transition Metal Catalysis : Palladium-mediated coupling reactions that preserve chiral centers while introducing heavy halogens.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2.ClH/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10;/h2-4,8H,12H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZCGWDUKHEOGA-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=C(C=C(C=C1)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride typically involves several key steps:

    Bromination and Fluorination: The starting material, often a phenylacetic acid derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at specific positions on the aromatic ring.

    Amination: The brominated and fluorinated intermediate is then subjected to amination, where an amino group is introduced at the alpha position relative to the ester group.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester.

These reactions are usually carried out under controlled conditions, with specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. This allows for precise control over reaction parameters, such as temperature, pressure, and reaction time, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitrile derivatives, while reduction can convert it into an amine or hydroxylamine.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, nitro compounds, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive compounds. Its applications include:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These compounds often act by disrupting microtubule formation, leading to cell cycle arrest and apoptosis .

Biological Evaluation

In vitro studies have demonstrated that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cancer cell division. The compound's ability to bind to the colchicine site on tubulin suggests its potential as an antimitotic agent .

Drug Design and Development

The compound serves as a scaffold in drug design, particularly for developing new inhibitors targeting specific proteins involved in cancer progression. Its unique halogen substitutions enhance binding affinity and specificity .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound against MCF-7 breast cancer cells. The results indicated significant inhibition of cell growth with an IC50_{50} value comparable to established chemotherapeutic agents .

Case Study 2: Tubulin Interaction

Research focused on the interaction of this compound with tubulin revealed that it disrupts microtubule dynamics, leading to apoptosis in treated cells. Immunofluorescence microscopy confirmed the compound's ability to induce mitotic catastrophe by promoting multinucleation in cancer cells .

Mechanism of Action

The mechanism by which Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions with active sites, while the bromine and fluorine atoms enhance its binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
This compound (Target) C₉H₁₀BrClFNO₂ ~298.35 Br (2), F (4) Dual halogenation; ortho-bromo introduces steric hindrance.
(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride C₉H₁₁BrClNO₂ 280.55 Br (4) Para-bromo; less steric hindrance, higher symmetry.
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride C₉H₁₁ClFNO₂ ~219.45 (calculated) F (4) Single fluoro substitution; lower molecular weight, enhanced electronegativity.
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl C₁₀H₁₄ClNO₃ 231.68 OCH₃ (4) Methoxy group (electron-donating); may improve solubility.
2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid C₉H₁₀ClNO₃ 215.64 Cl (5), OCH₃ (2) Free carboxylic acid; chloro and methoxy in meta/ortho positions.
Key Observations:

In contrast, the 4-bromo analog lacks fluorine, reducing electronic complexity.

Substituent Position :

  • Ortho-bromo substitution in the target compound introduces steric hindrance, which may restrict rotational freedom and influence binding pocket interactions. Para-substituted analogs (e.g., 4-bromo ) lack this steric effect.
  • The 5-chloro-2-methoxy analog demonstrates how substituent positions (meta vs. ortho) alter electronic and steric profiles.

Functional Group Variations: Methyl esters (as in the target compound) enhance lipophilicity and stability compared to free carboxylic acids (e.g., 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid ). Methoxy groups (electron-donating) in contrast with halogens (electron-withdrawing), affecting electronic distribution and reactivity.

Biological Activity

Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its synthesis, properties, mechanisms of action, and biological effects, supported by relevant data tables and case studies.

Compound Overview

Chemical Properties:

  • Molecular Formula: C9H10BrClFNO2
  • Molecular Weight: 298.54 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1391408-13-1

The compound is a derivative of phenylalanine, characterized by the presence of bromine and fluorine substituents on the aromatic ring, which significantly influence its reactivity and biological interactions .

Synthesis

The synthesis of Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate typically involves the esterification of the corresponding amino acid. A common method includes reacting (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The bromine and fluorine substituents enhance binding affinity to various enzymes and receptors, potentially acting as either inhibitors or activators depending on the biological context .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
E. coli4.69
Staphylococcus aureus5.64
Bacillus subtilis8.33
Pseudomonas aeruginosa13.40

These results demonstrate that the compound possesses broad-spectrum antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity against strains such as Candida albicans. The observed MIC values for antifungal activity are as follows:

Fungal Strain MIC (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

This suggests that Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate could be explored for treating fungal infections .

Case Studies

A study involving various derivatives of alkaloids found that compounds similar to Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate demonstrated enhanced biological activity when specific functional groups were introduced. For instance, modifications that included electron-donating groups significantly increased antibacterial potency against E. coli and other pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted resolution or enzymatic catalysis. For example, using (S)-proline-derived catalysts to control stereochemistry during the formation of the α-amino ester backbone. Post-synthesis, chiral HPLC (e.g., with a Chiralpak® AD-H column) or polarimetry should confirm enantiopurity (>99% ee) .
  • Key Data :

TechniquePurposeReference
Chiral HPLCEnantiopurity verification
X-ray crystallographyAbsolute configuration confirmation

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and stereochemical properties?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl ester at δ 3.7 ppm) and confirms the absence of diastereomeric impurities .
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, NH3+ vibration at ~2500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 308.98) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test activity against serine hydrolases or kinases using fluorogenic substrates (e.g., IC50 determination via fluorescence quenching) .
  • Cellular Uptake Studies : Use radiolabeled (e.g., 18F) analogs to assess permeability in Caco-2 monolayers .

Advanced Research Questions

Q. How do electronic effects of the 2-bromo-4-fluorophenyl group influence nucleophilic substitution reactivity compared to analogs?

  • Methodological Answer : The electron-withdrawing bromine at the 2-position directs electrophilic attacks to the para position. Comparative kinetic studies with chloro/fluoro analogs (e.g., Hammett plots) reveal lower activation energy for bromine due to its stronger σ-electron withdrawal .
  • Reactivity Comparison :

SubstituentRelative Rate (k)
2-Br-4-F1.0 (reference)
2-Cl-4-F0.75
4-F0.50

Q. What experimental strategies resolve contradictions between in vitro and in vivo biological activity data?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

  • Metabolite Profiling : LC-MS/MS to identify degradation products in plasma .
  • Prodrug Design : Mask the ester group with a tert-butyloxycarbonyl (Boc) moiety to enhance stability .

Q. How can computational modeling predict structure-activity relationships (SAR) for target binding?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite to model interactions with target proteins (e.g., GABA receptors). The bromine’s hydrophobic volume and fluorine’s electronegativity enhance binding to hydrophobic pockets and hydrogen-bond networks .
  • MD Simulations : Assess binding stability over 100 ns trajectories to identify critical residues (e.g., Tyr-157 in GABA-A) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Industrial-scale batches risk racemization due to prolonged heating. Mitigation strategies include:

  • Continuous Flow Reactors : Reduce residence time and improve temperature control .
  • In-line PAT (Process Analytical Technology) : Monitor ee in real-time via FTIR or Raman spectroscopy .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for this compound?

  • Methodological Answer : Variations in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free vs. serum-containing media) alter outcomes. Standardize protocols per NIH guidelines (e.g., MTT assay at 48h incubation, 10% FBS) .

Key Recommendations for Researchers

  • Prioritize enantiopurity validation early in synthesis to avoid downstream reproducibility issues.
  • Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).
  • Leverage halogen-specific reactivity (e.g., Suzuki coupling for bromine substitution) to diversify derivatives .

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